REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.C([Li])CCC.C([O:18][B:19](OCCCC)[O:20]CCCC)CCC>C(OCC)C>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([B:19]([OH:20])[OH:18])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
88.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
60.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)OB(OCCCC)OCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for another 15 min the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to −60° C.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to heat up to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic phase separated off
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethyl ether 2×125 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic phases were extracted with sodium hydroxide (1 N, 5×50 mL)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |